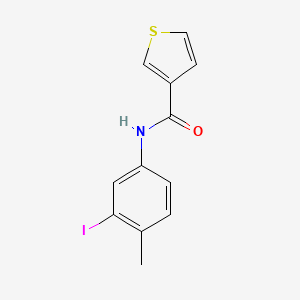

N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide

Overview

Description

N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide is an organic compound that features a thiophene ring substituted with a carboxamide group and an iodo-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).

Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiophene derivative with an appropriate amine under suitable conditions.

Iodination and Methylation of the Phenyl Ring: The phenyl ring can be iodinated using iodine and a suitable oxidizing agent, followed by methylation using methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products

Substitution Products: Various substituted phenyl derivatives.

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiol derivatives.

Coupling Products: Complex aromatic compounds.

Scientific Research Applications

N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.

Material Science: The compound can be used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).

Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide depends on its specific application:

Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

Material Science: It may participate in electron transfer processes, contributing to the conductivity and luminescence of materials.

Comparison with Similar Compounds

Similar Compounds

N-(3-Iodo-4-methylphenyl)pyrazine-2-carboxamide: Similar structure but with a pyrazine ring instead of thiophene.

N-(2-Bromo-3-methylphenyl)pyrazine-2-carboxamide: Similar structure with bromine substitution.

Uniqueness

N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other heterocycles like pyrazine. This makes it particularly valuable in applications requiring specific electronic characteristics.

Biological Activity

N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the functionalization of thiophene derivatives. The introduction of iodine at the 3-position of the phenyl ring and the carboxamide group at the thiophene ring enhances its interaction with biological targets. The structural formula can be depicted as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines, particularly in triple-negative breast cancer (TNBC) models.

Case Studies:

- Inhibition of FOXM1 Expression : A structure-activity relationship study indicated that compounds bearing specific substituents, such as -CN and halogens, effectively decreased FOXM1 expression levels in MDA-MB-231 cells. This compound was among those tested, showing significant anti-proliferative activity comparable to established drugs like FDI-6 .

- MTT Assay Results : The compound demonstrated an IC50 value in the low micromolar range, indicating potent cytotoxic effects against cancer cells. The mechanism appears linked to FOXM1 inhibition, which is crucial for cell cycle regulation and proliferation .

Other Biological Activities

Thiophene derivatives are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. This compound's structure suggests potential interactions with various biological targets.

Table 1: Summary of Biological Activities of Thiophene Derivatives

| Activity Type | Compound | IC50 (µM) | Target |

|---|---|---|---|

| Anticancer | This compound | ~5 | FOXM1 in MDA-MB-231 cells |

| Anti-inflammatory | Various Thiophenes | 10 - 20 | COX, LOX enzymes |

| Antimicrobial | Thiophene derivatives | 15 - 30 | Bacterial cell wall synthesis |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its electronic properties and steric factors introduced by substituents on the phenyl ring. The presence of electron-withdrawing groups enhances its potency against specific targets.

Key Findings from SAR Studies:

- Halogen Substitution : The introduction of iodine at the 3-position significantly enhances binding affinity to target proteins involved in cancer progression.

- Electron-Withdrawing Groups : Compounds with -CN substitutions showed superior anti-proliferative effects compared to those with electron-donating groups like -CH₃ or -CF₃ .

Properties

IUPAC Name |

N-(3-iodo-4-methylphenyl)thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INOS/c1-8-2-3-10(6-11(8)13)14-12(15)9-4-5-16-7-9/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUVKSBLLTVWHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CSC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620011 | |

| Record name | N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623907-55-1 | |

| Record name | N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.